Fto-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16Cl2N4O2 |

|---|---|

Molecular Weight |

391.2 g/mol |

IUPAC Name |

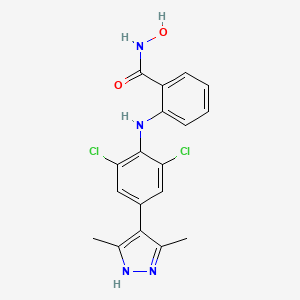

2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25) |

InChI Key |

UMQKDDMRCQAIGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Fto-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fto-IN-1 is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a member of the AlkB family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases. FTO functions as an N6-methyladenosine (m6A) RNA demethylase, playing a critical role in the regulation of gene expression and various cellular processes. This compound has emerged as a chemical probe to investigate the biological functions of FTO and as a potential therapeutic lead, particularly in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to FTO and this compound

The FTO protein is the first identified RNA demethylase that removes the methyl group from m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA). This reversible epigenetic mark influences mRNA stability, splicing, translation, and localization, thereby regulating a wide array of biological processes, including energy metabolism, adipogenesis, and cell cycle control. Dysregulation of FTO activity has been implicated in obesity, metabolic disorders, and various types of cancer.

This compound is a potent inhibitor of FTO, identified from patent WO2018157843A1 as compound 32.[1] It serves as a valuable tool for elucidating the physiological and pathological roles of FTO.

Mechanism of Action

While the precise binding mode and kinetics of this compound are not yet fully elucidated in publicly available literature, its mechanism of action is predicated on the inhibition of the demethylase activity of FTO.

Biochemical Inhibition

This compound has been shown to directly inhibit the enzymatic activity of the FTO protein. In biochemical assays, the trifluoroacetate (TFA) salt of this compound demonstrated significant inhibition of FTO's demethylase function.[2]

Table 1: Biochemical Activity of this compound

| Parameter | Value | Source |

| IC50 | < 1 µM | [1] |

| Inhibition of FTO enzyme activity | 62% at 50 µM (TFA salt) | [2] |

The inhibition of FTO by this compound leads to an increase in the global levels of m6A in cellular RNA. This alteration in the epitranscriptome is the primary molecular event that triggers the downstream cellular effects of the inhibitor.

Cellular Effects

The inhibition of FTO by this compound has been demonstrated to have significant effects on cancer cell viability.

Table 2: Anti-proliferative Activity of this compound (TFA salt)

| Cell Line | Cancer Type | IC50 | Source |

| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | [2] |

| RH30 | Rhabdomyosarcoma | 5.3 µM | |

| KP3 | - | 5.6 µM |

These findings suggest that FTO activity is essential for the proliferation of certain cancer cells, and its inhibition by this compound can induce cytotoxic or cytostatic effects.

Signaling Pathways Modulated by this compound

By inhibiting FTO, this compound is predicted to modulate signaling pathways that are regulated by m6A methylation. The following diagrams illustrate the putative effects of this compound on key cellular signaling networks.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro FTO Demethylase Inhibition Assay

This protocol is adapted from established fluorescence-based assays for FTO activity.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human FTO protein.

Materials:

-

Recombinant human FTO protein

-

This compound

-

m6A-containing single-stranded RNA (ssRNA) oligonucleotide with a fluorophore and a quencher

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the m6A-containing ssRNA oligonucleotide substrate to all wells.

-

Initiate the reaction by adding recombinant FTO protein to all wells except the negative control.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths dependent on the specific fluorophore/quencher pair).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular m6A Quantification by Dot Blot

Objective: To determine the effect of this compound on global m6A levels in total cellular RNA.

Materials:

-

Cancer cell line of interest (e.g., SCLC-21H)

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (5% non-fat milk in TBST)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.

-

Harvest cells and extract total RNA using a commercial kit.

-

Quantify the RNA concentration and assess its integrity.

-

Serially dilute the RNA samples.

-

Spot the diluted RNA onto a nylon membrane.

-

UV-crosslink the RNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-m6A antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Acquire images using a chemiluminescence imaging system.

-

Quantify the dot intensity using image analysis software and normalize to a loading control (e.g., methylene blue staining).

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the biological roles of the FTO m6A RNA demethylase. Its ability to inhibit FTO activity and suppress cancer cell proliferation underscores the potential of targeting FTO for therapeutic intervention. Future research should focus on elucidating the precise molecular interactions between this compound and the FTO protein, including its binding site and mode of inhibition (e.g., competitive, non-competitive). Further investigation into the downstream effects of this compound on various signaling pathways and in in vivo cancer models will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further characterize the mechanism of action of this compound and other novel FTO inhibitors.

References

The Role of Fto-IN-1 in Cancer Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in the development and progression of various cancers.[1][2][3] Its enzymatic activity, which removes methyl groups from mRNA, post-transcriptionally modulates the expression of key oncogenes and tumor suppressors.[4][5] Fto-IN-1 is a small molecule inhibitor of FTO that has shown promise in preclinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on critical cancer-related signaling pathways.

Introduction to FTO and its Role in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a pivotal role in RNA metabolism, including splicing, stability, and translation. The reversible nature of this modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). FTO was the first identified m6A demethylase and is frequently dysregulated in a multitude of cancers, including acute myeloid leukemia (AML), breast cancer, lung cancer, and gastrointestinal cancers.

In many cancer contexts, FTO functions as an oncogene by reducing the m6A levels in the transcripts of key proto-oncogenes such as MYC, thereby increasing their stability and promoting uncontrolled cell proliferation and survival. FTO has also been shown to regulate the expression of other critical genes involved in cancer progression, such as RARA and ASB2 in AML, and the immune checkpoint ligand PD-L1. The significant role of FTO in tumorigenesis has positioned it as a promising therapeutic target for cancer drug development.

This compound: A Potent FTO Inhibitor

This compound is a small molecule compound identified as an inhibitor of the FTO enzyme. It serves as a valuable chemical probe to investigate the biological functions of FTO in cancer and as a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the demethylase activity of the FTO protein. By binding to FTO, it prevents the removal of m6A modifications from target mRNA transcripts. This leads to an accumulation of m6A on oncogenic transcripts, which can subsequently lead to their degradation, reduced translation, and a downstream suppression of cancer cell growth and survival. For instance, treatment with FTO inhibitors has been shown to increase m6A levels in MYC mRNA, leading to its downregulation and subsequent anti-leukemic effects.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound and other FTO inhibitors has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| This compound | Small Cell Lung Cancer | SCLC-21H | 2.1 | |

| This compound | Rhabdomyosarcoma | RH30 | 5.3 | |

| This compound | Pancreatic Cancer | KP3 | 5.6 | |

| CS1 | Colorectal Cancer | HCT116 | 0.29 | |

| CS1 | Acute Myeloid Leukemia | FTO-High Lines | Lower than FTO-Low Lines | |

| CS2 | Acute Myeloid Leukemia | FTO-High Lines | Lower than FTO-Low Lines | |

| FB23-2 | Acute Myeloid Leukemia | Various | - |

Note: The table presents a selection of publicly available IC50 values. Efficacy can vary based on experimental conditions.

In addition to its effect on cell viability, this compound has been shown to directly inhibit the enzymatic activity of FTO. In an in vitro assay, 50 µM of this compound inhibited FTO enzyme activity by 62%.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in a cancer research setting.

Cell Viability (MTS/MTT) Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound (and its TFA salt form for solubility comparison)

-

Complete cell culture medium

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

-

Incubate the plate for 48-72 hours.

-

For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This technique is used to assess the impact of this compound on the protein expression levels of FTO and its downstream targets (e.g., MYC, RARA, ASB2).

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FTO, anti-MYC, anti-RARA, anti-ASB2, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells with RIPA buffer on ice and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin).

Gene-Specific m6A qPCR

This method quantifies the m6A levels on specific mRNA transcripts to confirm that this compound's effects are mediated through the inhibition of FTO's demethylase activity.

Materials:

-

Cancer cells treated with this compound

-

Total RNA extraction kit

-

m6A immunoprecipitation (MeRIP) kit

-

Anti-m6A antibody

-

RT-qPCR reagents

-

Primers for target genes (MYC, RARA, ASB2) and a control gene

Protocol:

-

Treat cells with this compound and extract total RNA.

-

Fragment the RNA and perform m6A immunoprecipitation (IP) using an anti-m6A antibody according to the MeRIP kit manufacturer's instructions. An IgG antibody should be used as a negative control.

-

Elute the m6A-containing RNA fragments.

-

Perform reverse transcription followed by qPCR on both the IP and input RNA samples using primers specific for the target genes.

-

Calculate the enrichment of m6A in the target transcripts in this compound treated cells relative to control cells. An increase in the m6A signal upon this compound treatment indicates successful inhibition of FTO.

In Vivo Xenograft Model

This protocol outlines the use of an animal model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

This compound, by inhibiting FTO, modulates several key signaling pathways implicated in cancer.

FTO-m6A-Oncogene Axis

This compound increases m6A levels on the transcripts of oncogenes like MYC, leading to their degradation and subsequent inhibition of cancer cell proliferation and survival. A similar mechanism applies to other FTO targets like RARA and ASB2 in AML.

Caption: this compound inhibits FTO, leading to increased m6A on oncogenic mRNAs, promoting their degradation and suppressing cancer cell growth.

FTO and Immune Evasion (PD-L1 Regulation)

FTO has been shown to regulate the expression of the immune checkpoint ligand PD-L1. Inhibition of FTO can decrease PD-L1 expression on cancer cells, potentially enhancing anti-tumor immunity.

Caption: this compound can potentially counteract immune evasion by inhibiting FTO-mediated stabilization of PD-L1 mRNA.

Experimental Workflow for this compound Evaluation

A typical workflow for the preclinical evaluation of this compound is depicted below.

Caption: A generalized workflow for the preclinical assessment of this compound, from in vitro characterization to in vivo efficacy studies.

Conclusion and Future Directions

This compound is a valuable tool for probing the function of the FTO m6A demethylase in cancer. The available data strongly suggest that inhibition of FTO is a viable therapeutic strategy for a range of malignancies. This guide provides the foundational knowledge and experimental framework for researchers to further investigate the potential of this compound and other FTO inhibitors. Future research should focus on optimizing the potency and selectivity of FTO inhibitors, elucidating the full spectrum of FTO's downstream targets in different cancer types, and exploring combination therapies to enhance anti-cancer efficacy and overcome potential resistance mechanisms. The continued exploration of FTO inhibitors like this compound holds significant promise for the future of cancer therapy.

References

- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTO activates PD-L1 promotes immunosuppression in breast cancer via the m6A/YTHDF3/PDK1 axis under hypoxic conditions [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Fto-IN-1: A Technical Guide to a Novel FTO Inhibitor for Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global obesity epidemic necessitates the exploration of novel therapeutic strategies. The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a compelling target for anti-obesity drug development. Genetic variations in the FTO gene are strongly associated with an increased risk of obesity, and preclinical studies have demonstrated that inhibition of FTO activity can mitigate obesity and its metabolic complications. Fto-IN-1 is a potent and selective small molecule inhibitor of the FTO enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on adipogenesis and obesity, and detailed experimental protocols for its investigation. While comprehensive in vivo efficacy data for this compound in obesity models is not yet publicly available, this guide leverages data from studies on other potent FTO inhibitors, such as FB23, to illustrate the potential therapeutic effects and provide a framework for future preclinical research.

Introduction to FTO and its Role in Obesity

The FTO protein is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in regulating energy homeostasis.[1][2] Its primary function is the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA) in eukaryotes.[3] This reversible epigenetic modification influences mRNA stability, splicing, and translation, thereby affecting the expression of numerous genes involved in metabolism.[4]

Genome-wide association studies (GWAS) have consistently identified a strong association between single nucleotide polymorphisms (SNPs) in the first intron of the FTO gene and an increased risk of obesity and higher body mass index (BMI). Animal models have further elucidated the role of FTO in energy balance. Mice with a global overexpression of FTO exhibit increased food intake and become obese, while mice with a loss of FTO function are protected from obesity and display increased energy expenditure. These findings underscore the potential of FTO inhibition as a therapeutic strategy for obesity.

This compound: A Potent FTO Inhibitor

This compound is a small molecule inhibitor of the FTO enzyme, identified from patent WO2018157843A1. In vitro studies have demonstrated its potent inhibitory activity against FTO.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | FTO | <1 µM | Enzymatic Assay |

Mechanism of Action: FTO Inhibition and its Effects on Adipogenesis

FTO plays a significant role in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. FTO expression is dynamically regulated during adipogenesis, and its demethylase activity is required for the differentiation process. Inhibition of FTO has been shown to impair adipogenesis, providing a key mechanism for its anti-obesity effects.

The anti-adipogenic effect of FTO inhibition is mediated through the regulation of key transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). FTO inhibition leads to increased m6A methylation of the mRNA of these critical adipogenic genes, which can alter their stability and translation, ultimately suppressing adipocyte differentiation.

Signaling Pathway of FTO in Adipogenesis

References

- 1. Overexpression of Fto leads to increased food intake and results in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]

Chemical structure and properties of Fto-IN-1

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activity of Fto-IN-1, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.

Chemical Structure and Properties

This compound is a small molecule inhibitor of the FTO protein, a member of the AlkB family of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. The FTO protein is an RNA demethylase that has been implicated in the regulation of energy homeostasis, adipogenesis, and various cancers.

The chemical identity of this compound is well-defined. Its IUPAC name is 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide.[1] The molecular formula for this compound is C₁₈H₁₆Cl₂N₄O₂, and it has a molecular weight of 391.25 g/mol .[2] The compound is registered under the CAS number 2243944-92-3.[2] The structure can be represented by the SMILES string: CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.[1]

Quantitative Biological Activity

This compound has been demonstrated to be a potent inhibitor of the FTO enzyme and exhibits cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the table below.

| Parameter | Value | Conditions | Source |

| FTO Inhibition | |||

| IC₅₀ | <1 µM | In vitro enzyme assay | [2] |

| % Inhibition | 62% | 50 µM this compound, in vitro | |

| Cell Viability (IC₅₀) | |||

| SCLC-21H cells | 2.1 µM | 50 µM this compound | |

| RH30 cells | 5.3 µM | 50 µM this compound | |

| KP3 cells | 5.6 µM | 50 µM this compound |

Experimental Protocols

In Vitro FTO Demethylase Inhibition Assay

This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) method to measure the demethylation of a methylated nucleoside substrate by FTO.

Materials:

-

Recombinant human FTO protein

-

m³T (3-methylthymidine) nucleoside substrate

-

This compound (or other test inhibitor)

-

Assay Buffer: 50 mM MES, pH 6.3

-

2-oxoglutarate (2OG)

-

L-ascorbate

-

Diammonium iron(II) sulfate

-

Methanol (for quenching)

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing 3 µM FTO, 70 µM m³T nucleoside, 160 µM 2OG, 500 µM L-ascorbate, and 100 µM diammonium iron(II) sulfate in the assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations. For control reactions, add DMSO alone. The final volume of the reaction should be 50 µL.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding 50 µL of methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by LC-MS to quantify the conversion of m³T to thymidine, which indicates FTO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SCLC-21H, RH30, KP3)

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

FTO has been shown to be a key regulator in several signaling pathways implicated in cancer and metabolism. As an inhibitor of FTO, this compound is expected to modulate these pathways by increasing the levels of N⁶-methyladenosine (m⁶A) on target mRNAs, thereby affecting their stability and translation.

FTO and the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been shown to positively regulate the mTOR pathway. Inhibition of FTO by this compound is therefore hypothesized to lead to the downregulation of mTOR signaling.

FTO and the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and cancer. Studies have shown that loss of FTO function can antagonize canonical Wnt signaling. Therefore, this compound, by inhibiting FTO, is expected to suppress the Wnt/β-catenin pathway.

FTO and the SIRT1/FOXO1 Signaling Pathway

The SIRT1/FOXO1 signaling pathway is involved in cellular processes like stress resistance, metabolism, and cell cycle control. Research indicates that FTO knockdown can activate the SIRT1/FOXO1 pathway. This suggests that inhibition of FTO by this compound may lead to the activation of this pathway.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the FTO protein. Its well-characterized chemical properties and potent inhibitory activity make it suitable for in vitro studies of FTO function and for exploring the therapeutic potential of FTO inhibition in cancer and other diseases. The provided experimental protocols and pathway diagrams serve as a starting point for researchers to design and conduct their own investigations into the effects of this compound.

References

Fto-IN-1: A Technical Guide to its Discovery and Synthesis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Fto-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FTO in cancer and other diseases.

Introduction to FTO and its Role in Disease

The fat mass and obesity-associated (FTO) protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1][2] This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation has been implicated in a variety of human diseases, including obesity and various cancers.[1][2] FTO has been shown to influence several key signaling pathways, such as the PI3K/AKT/mTOR and Wnt pathways, making it an attractive target for therapeutic intervention.[1]

Discovery of this compound

This compound was identified as a potent inhibitor of the FTO protein and is described as compound 32 in patent WO2018157843A1. The patent discloses a series of 2-(substituted phenylhetero) aromatic formate compounds as FTO inhibitors with potential applications in treating diseases associated with FTO, including cancer.

Synthesis of this compound

While this compound is specified as compound 32 in patent WO2018157843A1, the detailed experimental protocol for its synthesis is not publicly available in the accessed scientific literature and patent databases. The patent title, "2-(substituted benzene matrix) aromatic formate fto inhibitor, preparation method therefor, and applications thereof," suggests a synthetic route involving the coupling of a substituted phenylheteroaromatic core with an aromatic formate moiety. A general synthetic approach for this class of compounds would likely involve multi-step organic synthesis, potentially utilizing cross-coupling reactions to construct the core scaffold, followed by esterification to introduce the formate group.

A generalized workflow for the synthesis of such compounds is depicted below.

Caption: Generalized synthetic workflow for 2-(substituted phenylhetero) aromatic formate FTO inhibitors.

In Vitro Biological Activity

This compound has demonstrated potent and specific inhibitory activity against the FTO enzyme and has shown cytotoxic effects in various cancer cell lines.

Quantitative In Vitro Data

| Parameter | Value | Cell Line/Target | Reference |

| FTO Inhibition | |||

| IC50 | < 1 µM | FTO Enzyme | |

| % Inhibition | 62% at 50 µM | FTO Enzyme | |

| Cell Viability | |||

| IC50 | 2.1 µM | SCLC-21H | |

| IC50 | 5.3 µM | RH30 | |

| IC50 | 5.6 µM | KP3 |

Experimental Protocols

A common method to assess FTO inhibition is a fluorescence-based assay. This protocol is a generalized representation based on established methods.

-

Reagents and Materials: Recombinant human FTO protein, a single-stranded RNA oligonucleotide containing a methyl-adenosine (m6A) modification, a fluorescently labeled probe that binds to the unmethylated RNA, assay buffer, and a microplate reader.

-

Procedure: a. The FTO enzyme is incubated with the m6A-containing RNA substrate in the presence of this compound at varying concentrations. b. The reaction is allowed to proceed, during which FTO demethylates the RNA. c. The fluorescently labeled probe is added, which binds to the demethylated RNA, resulting in a change in fluorescence. d. The fluorescence intensity is measured using a microplate reader. e. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical in vitro FTO inhibition assay.

The cytotoxic effects of this compound on cancer cell lines are typically determined using cell viability assays such as the MTT or MTS assay.

-

Reagents and Materials: Cancer cell lines (e.g., SCLC-21H, RH30, KP3), cell culture medium, this compound, MTT or MTS reagent, and a microplate reader.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound. c. After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well. d. Viable cells with active metabolism convert the reagent into a colored formazan product. e. The absorbance of the formazan product is measured using a microplate reader. f. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vivo Evaluation (General Methodology)

As of the date of this document, specific in vivo efficacy and pharmacokinetic data for this compound are not available in the public domain. However, the following represents a general methodology for how a novel FTO inhibitor like this compound would be evaluated in preclinical animal models.

Experimental Protocols

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure: a. Human cancer cells (e.g., SCLC-21H) are subcutaneously injected into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group would be identical to the one used to dissolve this compound. d. Tumor volume and body weight are measured regularly throughout the study. e. At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Caption: General workflow for an in vivo cancer xenograft study.

-

Animal Model: Typically rats or mice.

-

Procedure: a. A single dose of this compound is administered intravenously and orally to different groups of animals. b. Blood samples are collected at various time points after administration. c. The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS). d. Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

FTO Signaling Pathways

FTO exerts its biological effects by modulating the m6A modification of various target mRNAs, which in turn affects their stability and translation. This leads to the regulation of several key signaling pathways implicated in cancer and obesity.

FTO in Cancer Signaling

In cancer, FTO has been shown to act as an oncogene by promoting the expression of pro-survival and pro-proliferative genes through the demethylation of their respective mRNAs. Key pathways influenced by FTO in cancer include:

-

PI3K/AKT/mTOR Pathway: FTO can enhance the stability of mRNAs encoding key components of this pathway, leading to increased cell growth, proliferation, and survival.

-

Wnt/β-catenin Pathway: FTO has been shown to regulate the expression of key players in the Wnt pathway, thereby influencing cancer cell migration and invasion.

-

MYC Signaling: FTO can increase the stability of MYC mRNA, a potent oncogene, leading to its overexpression and driving tumorigenesis.

Caption: FTO's role in key cancer-related signaling pathways.

FTO in Obesity-Related Signaling

In the context of obesity, FTO influences energy homeostasis and adipogenesis. Polymorphisms in the FTO gene are strongly associated with an increased risk of obesity. Key pathways include:

-

Leptin Signaling: FTO may affect the expression of genes involved in the leptin signaling pathway in the brain, thereby influencing appetite and energy expenditure.

-

Adipogenesis Regulation: FTO can regulate the differentiation of pre-adipocytes into mature fat cells by controlling the m6A levels of key adipogenic transcription factor mRNAs.

References

Fto-IN-1: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fto-IN-1, a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. It details the mechanism of action, impact on critical signaling pathways, and the therapeutic potential of FTO inhibition in diseases such as cancer. This document synthesizes current research to serve as a resource for professionals in life sciences and drug development.

Introduction: The FTO Protein and the Advent of this compound

The Fat Mass and Obesity-associated (FTO) protein is a crucial enzyme in the field of epigenetics, specifically epitranscriptomics.[1] It functions as an alpha-ketoglutarate-dependent dioxygenase, and notably, was the first identified messenger RNA (mRNA) demethylase.[1] FTO's primary role is to remove the N6-methyladenosine (m6A) modification from RNA, the most abundant internal modification in mRNA.[2] This m6A modification is a dynamic, reversible process that influences mRNA processing, stability, and translation, thereby playing a significant role in gene expression regulation.[2]

Given FTO's involvement in critical cellular processes, its dysregulation has been linked to various diseases, including obesity, metabolic disorders, and numerous cancers.[3] FTO is often overexpressed in cancers like acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it acts as an oncogene. This has spurred the development of targeted inhibitors. This compound is a potent and specific small molecule inhibitor of FTO, designed to block its demethylase activity and serve as a valuable tool for both research and potential therapeutic intervention.

Core Mechanism of Action: Regulation of m6A RNA Demethylation

The regulation of gene expression by this compound is rooted in its ability to inhibit the enzymatic function of the FTO protein. FTO removes methyl groups from m6A-modified RNA, reverting it to adenosine. This process influences the fate of the mRNA transcript. By binding to FTO, this compound blocks this demethylation activity. Consequently, the levels of m6A on target mRNAs increase, altering their stability and translation, which in turn modulates the expression of genes critical to cellular function and disease progression.

For instance, in certain cancer cells, FTO removes m6A marks from the transcripts of key oncogenes like MYC and proliferation-related genes such as MERTL and BCL-2, which increases their stability and promotes cancer growth. Inhibition by this compound would reverse this, leading to increased m6A levels, potential degradation of these oncogenic transcripts, and suppression of the malignant phenotype. Conversely, FTO can also destabilize tumor suppressor transcripts like ASB2 and RARA by demethylating them; its inhibition would therefore increase their stability and expression.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. These studies establish its potency as an FTO inhibitor and its effects on cancer cell viability.

| Parameter | Compound | Value | Cell Line / Condition | Source |

| Enzyme Inhibition | This compound | IC50 < 1 µM | FTO Enzyme Assay | |

| This compound | 62% inhibition @ 50 µM | FTO Enzyme Assay | ||

| Cell Viability | This compound | IC50 = 2.1 µM | SCLC-21H (Small Cell Lung Cancer) | |

| This compound | IC50 = 5.3 µM | RH30 (Rhabdomyosarcoma) | ||

| This compound | IC50 = 5.6 µM | KP3 (Pancreatic Cancer) |

Impact on Key Signaling Pathways

FTO's role as an epitranscriptomic regulator places it at a nexus of cellular signaling. By modulating the expression of key pathway components, FTO influences critical processes like cell proliferation, differentiation, and metabolism. This compound can therefore be used to therapeutically manipulate these pathways.

Recent studies have uncovered a link between FTO and the WNT signaling pathways. FTO depletion has been shown to attenuate the canonical WNT/β-catenin pathway. This occurs through the transcriptional upregulation of DKK1, an extracellular inhibitor of the WNT pathway. By inhibiting FTO, this compound can potentially suppress canonical WNT signaling, which is often hyperactivated in cancers. This suppression can inhibit cancer cell proliferation and induce differentiation. In cervical squamous cell carcinoma, FTO enhances chemo-radiotherapy resistance by increasing the expression of β-catenin through m6A-dependent regulation; inhibition of FTO could therefore re-sensitize tumors to therapy.

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been implicated in coupling amino acid levels to mTOR complex 1 (mTORC1) signaling. This suggests that FTO plays a role in cellular nutrient sensing. By influencing the expression of genes involved in metabolic processes, FTO can modulate mTOR activity. Inhibition of FTO with this compound could therefore disrupt the metabolic signaling that drives proliferation in cancer cells, representing a potential therapeutic strategy.

In the liver, FTO expression is regulated by the leptin receptor (LepRb)-STAT3 signaling pathway. Furthermore, FTO itself can regulate this pathway; FTO overexpression represses leptin-induced STAT3 phosphorylation. This creates a regulatory loop where FTO modulates hepatic leptin action and glucose metabolism. By using this compound, researchers can probe the metabolic consequences of this regulatory feedback loop, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD).

Experimental Protocols and Workflows

Studying the effects of this compound involves a series of well-defined molecular and cellular biology techniques. A typical workflow to assess its impact on gene expression and cell viability is outlined below.

This protocol is used to determine the concentration of this compound that inhibits the viability of a cancer cell line by 50% (IC50).

-

Cell Culture: Plate cancer cells (e.g., SCLC-21H) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions. This reagent measures ATP levels or metabolic activity, which correlates with the number of viable cells.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol measures the effect of FTO inhibition on the stability of a specific mRNA transcript.

-

Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time (e.g., 48 hours).

-

Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D, to the culture medium to halt all new mRNA synthesis.

-

Time-Course Collection: Harvest cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Extraction: Isolate total RNA from the cell pellets at each time point.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene of interest (e.g., SREBF1) and a stable housekeeping gene (e.g., GAPDH).

-

Analysis: For each time point, normalize the expression of the target gene to the housekeeping gene. Plot the relative mRNA levels against time for both this compound treated and control samples. The rate of mRNA decay can be calculated to determine the transcript's half-life. An increased half-life in the this compound treated group indicates mRNA stabilization.

Therapeutic Implications and Future Directions

The ability of this compound to modulate gene expression by inhibiting FTO has significant therapeutic implications, primarily in oncology and metabolic diseases.

-

Oncology: FTO is considered an oncogene in many cancers. Its inhibition can suppress cancer cell growth, induce apoptosis, and reverse drug resistance. For example, FTO promotes resistance to tyrosine kinase inhibitors (TKIs) in leukemia and chemo-radiotherapy in cervical cancer. This compound could be used as a standalone therapy or in combination with existing treatments to enhance their efficacy.

-

Metabolic Diseases: The FTO gene is strongly linked to obesity and type 2 diabetes. FTO regulates adipogenesis and lipid metabolism. For instance, hepatic FTO can stabilize the mRNAs of SREBF1 and ChREBP, key transcription factors that promote lipogenesis, contributing to NAFLD. FTO inhibitors like this compound could offer a novel therapeutic approach to manage obesity and related metabolic disorders by targeting the underlying epigenetic mechanisms.

Future research will focus on optimizing the pharmacological properties of FTO inhibitors like this compound for in vivo use, identifying the full spectrum of their target genes in different disease contexts, and transitioning these promising compounds into clinical trials.

References

The Impact of Fto-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. Fto-IN-1 is a small molecule inhibitor of FTO that has been instrumental in elucidating the cellular functions of this enzyme. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to FTO and this compound

The FTO protein is a member of the AlkB family of non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases. It catalyzes the demethylation of m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This dynamic and reversible modification plays a pivotal role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. Dysregulation of FTO activity has been implicated in a range of pathologies, from obesity to acute myeloid leukemia (AML).[2]

This compound is a potent and specific inhibitor of FTO's demethylase activity.[3] By blocking FTO, this compound increases global m6A levels, leading to alterations in the expression of key genes that drive cellular processes such as proliferation, differentiation, and apoptosis. This inhibitor serves as a valuable chemical probe to investigate the therapeutic potential of targeting the m6A RNA methylation pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, including enzymatic inhibition and cell viability assays across a panel of cancer cell lines.

Table 1: Enzymatic Inhibition of FTO by this compound

| Assay Type | Substrate | This compound Concentration | % Inhibition |

| In vitro FTO demethylase assay | m6A-containing RNA | 50 µM | 62% |

Data sourced from MedchemExpress.[3]

Table 2: Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| SCLC-21H | Small Cell Lung Cancer | 2.1 |

| RH30 | Rhabdomyosarcoma | 5.3 |

| KP3 | Not Specified | 5.6 |

IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the viability of the cancer cells by 50%. Data sourced from MedchemExpress.[3]

Core Cellular Pathways Modulated by this compound

Inhibition of FTO by this compound instigates a cascade of events that primarily revolve around the altered stability and translation of target mRNAs. This leads to the modulation of critical signaling pathways involved in oncogenesis.

Regulation of Gene Expression in Acute Myeloid Leukemia (AML)

In AML, FTO has been identified as an oncogene. It promotes leukemogenesis by demethylating and subsequently stabilizing the mRNA transcripts of key oncogenes while destabilizing tumor suppressor transcripts. This compound, by inhibiting FTO, reverses these effects.

PI3K/Akt Signaling Pathway

Recent studies have suggested a link between FTO and the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. Inhibition of FTO has been shown to impact the phosphorylation status of key components of this pathway.

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to development and is often dysregulated in cancer. Emerging evidence indicates a crosstalk between FTO and Wnt signaling, where FTO can influence the expression of key Wnt pathway components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro FTO Enzymatic Assay

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.

Materials:

-

Recombinant human FTO protein

-

m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

This compound (dissolved in DMSO)

-

Quenching solution (e.g., EDTA)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the ssRNA substrate.

-

Add this compound at various concentrations (or a fixed concentration for single-point inhibition) to the reaction mixture. Include a DMSO vehicle control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the quenching solution.

-

Digest the ssRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation and calculate the percentage of inhibition by this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

RNA Methylation Analysis (LC-MS/MS)

This method provides a quantitative measurement of global m6A levels in total RNA or mRNA from cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

mRNA purification kit (optional, for mRNA-specific analysis)

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Isolate total RNA using a commercial kit. For higher sensitivity, purify mRNA from the total RNA.

-

Digest 100-200 ng of RNA into single nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

Analyze the digested nucleosides using LC-MS/MS. The nucleosides are separated by reverse-phase liquid chromatography and detected by mass spectrometry.

-

Quantify the amounts of m6A and adenosine by comparing their signals to a standard curve generated from pure nucleoside standards.

-

Calculate the m6A/A ratio to determine the global m6A level in the RNA samples.

Conclusion

This compound is a powerful tool for investigating the biological roles of the FTO m6A demethylase. Its ability to modulate gene expression by altering RNA methylation has profound effects on key cellular signaling pathways, including those central to cancer development and progression. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of FTO inhibition and to further unravel the complexities of epitranscriptomic regulation. The continued study of this compound and the development of next-generation FTO inhibitors hold great promise for novel therapeutic strategies in oncology and other diseases.

References

Fto-IN-1: A Technical Guide for Investigating FTO Protein Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Mass and Obesity-Associated (FTO) protein, an α-ketoglutarate-dependent dioxygenase, is the first identified messenger RNA (mRNA) demethylase.[1] FTO plays a crucial role in various biological processes by removing N6-methyladenosine (m6A) from RNA, a modification that influences mRNA splicing, stability, and translation.[2][3][4] Dysregulation of FTO has been implicated in a range of pathologies, including obesity, metabolic disorders, and various cancers.[5] Fto-IN-1 is a small molecule inhibitor of FTO, serving as a valuable chemical tool to probe the function of this important enzyme and explore its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in elucidating FTO-mediated signaling pathways.

This compound: Biochemical and Cellular Activity

This compound is a potent inhibitor of the FTO enzyme. Its activity has been characterized in various biochemical and cellular assays, demonstrating its utility in studying FTO function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity against the FTO protein and its effects on cancer cell lines.

| Parameter | Value | Reference |

| IC50 (FTO) | <1 µM | |

| In Vitro Inhibition | 62% inhibition of FTO enzyme activity at 50 µM |

Table 1: Biochemical Activity of this compound

| Cell Line | Description | IC50 | Reference |

| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | |

| RH30 | Rhabdomyosarcoma | 5.3 µM | |

| KP3 | Pancreatic Cancer | 5.6 µM |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate FTO protein function.

In Vitro FTO Inhibition Assay

This protocol is adapted from a fluorescence-based assay to measure the demethylase activity of FTO.

Materials:

-

Recombinant FTO protein

-

m6A-containing RNA substrate (e.g., m6A7-Broccoli)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.

-

Read Buffer: 250 mM NaHEPES (pH 9), 1 M KCl, and 40 mM MgCl2 containing a fluorescent dye that binds to demethylated RNA (e.g., DFHBI-1T).

-

96-well plates

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add 200 µL of assay buffer containing 7.5 µM m6A7-Broccoli RNA and 0.250 µM FTO.

-

Add the desired concentration of this compound to the wells. Include a DMSO control.

-

Incubate the plate for 2 hours at room temperature.

-

Add the read buffer containing the fluorescent dye.

-

Incubate for an additional 2 hours at room temperature.

-

Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of demethylated RNA.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

Cell Viability Assay (CCK-8 or MTS)

This protocol describes a method to assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Complete cell culture medium

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

96-well plates

Procedure:

-

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a series of concentrations of this compound (e.g., 0, 5, 10, 20, 25, and 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a DMSO-treated control.

-

Two hours before the end of the incubation period, add 10 µL of CCK-8 or MTS reagent to each well.

-

Incubate the plate at 37°C for 2 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the data to the DMSO control to determine the percentage of cell viability.

m6A Dot Blot Assay

This semi-quantitative method is used to measure global m6A levels in RNA following treatment with this compound.

Materials:

-

mRNA isolated from cells treated with this compound or control.

-

Nitrocellulose or nylon membrane.

-

Anti-m6A antibody.

-

HRP-conjugated secondary antibody.

-

Blocking buffer (e.g., 5% non-fat milk in PBST).

-

Wash buffer (e.g., PBST).

-

ECL Western Blotting Substrate.

Procedure:

-

Purify mRNA from treated and control cells.

-

Denature the mRNA by heating at 95°C for 3 minutes and then immediately place on ice.

-

Spot serial dilutions of the mRNA onto the membrane.

-

Crosslink the RNA to the membrane using a UV crosslinker.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-m6A antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then incubate with ECL substrate.

-

Develop the film and quantify the dot intensity using software like ImageJ.

RNA Immunoprecipitation (RIP) Assay

This protocol is used to identify RNAs that are direct targets of FTO, which can be modulated by this compound treatment.

Materials:

-

Cells treated with this compound or control.

-

RIP buffer.

-

Anti-FTO antibody or control IgG.

-

Protein A/G magnetic beads.

-

RNA purification kit.

-

Reagents for RT-qPCR.

Procedure:

-

Harvest and lyse the cells. For nuclear interactions, isolate the nuclei first.

-

Shear the chromatin/lysate.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with the anti-FTO antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-RNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute and purify the RNA from the beads.

-

Perform RT-qPCR to identify and quantify the RNA targets of FTO.

Signaling Pathways and Experimental Workflows

FTO is involved in multiple signaling pathways. This compound can be used to dissect the role of FTO's demethylase activity in these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and experimental workflows.

Caption: Experimental workflow for studying FTO function using this compound.

Caption: FTO modulates the CREB signaling pathway.

Caption: FTO regulates the TGF-β signaling pathway in URSA.

Caption: FTO regulates WNT signaling through DKK1.

Caption: FTO regulates MYC expression via m6A modification.

Conclusion

This compound is a powerful and selective tool for the functional investigation of the FTO protein. Its ability to inhibit FTO's demethylase activity allows researchers to probe the downstream consequences of increased m6A RNA methylation in a controlled manner. The experimental protocols and pathway diagrams provided in this guide offer a framework for utilizing this compound to uncover the intricate roles of FTO in health and disease, and to explore its potential as a therapeutic target. As research in the field of epitranscriptomics continues to expand, tools like this compound will be instrumental in advancing our understanding of RNA modifications and their impact on cellular function.

References

- 1. FTO gene - Wikipedia [en.wikipedia.org]

- 2. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fat mass and obesity-associated (FTO) protein interacts with CaMKII and modulates the activity of CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of FTO Inhibition in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, and its dysregulation is increasingly implicated in various cancers, including acute myeloid leukemia (AML). The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, an "eraser" of this epigenetic mark. In several subtypes of AML, particularly those with MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations, FTO is highly expressed and functions as an oncogene.[1][2][3][4][5] It promotes leukemogenesis by demethylating and altering the stability of key oncogenic and tumor-suppressive transcripts, leading to increased proliferation and survival of leukemia cells and a block in their differentiation. This critical role of FTO in leukemia has positioned it as a promising therapeutic target.

This technical guide provides an in-depth overview of the therapeutic potential of inhibiting FTO in leukemia. While the initial focus of this paper was to be on the specific inhibitor Fto-IN-1, publicly available data on its activity in leukemia is limited. This compound is described as a potent FTO inhibitor with an IC50 of less than 1 µM, extracted from patent WO2018157843A1. However, its specific anti-leukemic effects have not been extensively characterized in peer-reviewed literature. Therefore, this guide will broaden its scope to discuss the general therapeutic strategy of FTO inhibition in leukemia, drawing on data from several key FTO inhibitors that have been more thoroughly investigated in this context.

The Role of FTO in Leukemia

FTO plays a significant oncogenic role in AML by post-transcriptionally regulating the expression of critical genes. Overexpression of FTO in AML leads to the demethylation of m6A on the mRNA of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha), which are known tumor suppressors. This demethylation leads to decreased stability and subsequent degradation of these transcripts, reducing their protein expression and contributing to the leukemic phenotype. Conversely, FTO inhibition leads to an increase in m6A levels on these transcripts, enhancing their stability and expression, which in turn inhibits leukemia cell growth and promotes differentiation.

Mechanism of Action of FTO Inhibitors in Leukemia

FTO inhibitors exert their anti-leukemic effects by blocking the demethylase activity of the FTO protein. This leads to a global increase in m6A methylation on mRNA, which in turn alters the stability and translation of numerous transcripts. The key molecular consequences of FTO inhibition in leukemia cells include:

-

Increased m6A levels: The primary effect is the accumulation of m6A marks on mRNA.

-

Modulation of gene expression: This leads to the stabilization and upregulation of tumor suppressor genes like ASB2 and RARA, and the destabilization and downregulation of oncogenes such as MYC and CEBPA.

-

Induction of apoptosis: FTO inhibitors have been shown to induce programmed cell death in AML cells.

-

Cell cycle arrest: Inhibition of FTO can lead to a halt in the cell cycle progression of leukemia cells.

-

Promotion of differentiation: FTO inhibitors can overcome the differentiation block in AML cells, particularly in response to agents like all-trans-retinoic acid (ATRA).

Quantitative Data on FTO Inhibitors in Leukemia

The following tables summarize the in vitro efficacy of various FTO inhibitors against leukemia cell lines.

Table 1: In Vitro Activity of FTO Inhibitors in Leukemia Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| This compound | SCLC-21H | 2.1 | |

| RH30 | 5.3 | ||

| KP3 | 5.6 | ||

| FTO-IN-14 | MOLM13 | 0.7-5.5 | |

| NB4 | 0.7-5.5 | ||

| HEL | 0.7-5.5 | ||

| OCI-AML3 | 0.7-5.5 | ||

| MV4-11 | 0.7-5.5 | ||

| MONOMAC6 | 0.7-5.5 | ||

| CS-1 | Human AML cells | ~0.1 |

Note: Data for this compound in leukemia cell lines is not publicly available. The cell lines listed for this compound are not of leukemic origin but are provided for context on its general anti-cancer activity.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the therapeutic potential of FTO inhibitors in leukemia.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate leukemia cells (e.g., MONOMAC-6, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of the FTO inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat leukemia cells with the FTO inhibitor at various concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting

-

Protein Extraction: Lyse treated leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., FTO, ASB2, RARA, MYC, cleaved-caspase 3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with human AML cells (e.g., MV4-11).

-

Tumor Growth/Leukemia Development: Monitor the mice for tumor growth or signs of leukemia development.

-

Drug Administration: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the FTO inhibitor (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor volume, body weight, and overall survival of the mice.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors or tissues for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

FTO Signaling Pathway in Leukemia

Caption: FTO signaling pathway in acute myeloid leukemia.

Experimental Workflow for FTO Inhibitor Evaluation

Caption: Workflow for preclinical evaluation of FTO inhibitors.

Logical Relationship of FTO Inhibition and Anti-Leukemic Effects

Caption: Logical flow from FTO inhibition to anti-leukemic effect.

Conclusion

The inhibition of the FTO m6A demethylase represents a promising and novel therapeutic strategy for the treatment of acute myeloid leukemia. The overexpression and oncogenic role of FTO in specific AML subtypes provide a strong rationale for the development of targeted inhibitors. While specific data on this compound in leukemia is currently limited in the public domain, the broader class of FTO inhibitors has demonstrated significant anti-leukemic activity in preclinical models. These inhibitors effectively increase m6A levels, modulate the expression of key oncogenes and tumor suppressors, and induce apoptosis and differentiation in leukemia cells. Further research and clinical investigation of potent and selective FTO inhibitors are warranted to translate these promising preclinical findings into effective therapies for leukemia patients.

References

- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cityofhope.org [cityofhope.org]

- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

Fto-IN-1 and its Therapeutic Potential in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a critical regulator of energy homeostasis and a promising therapeutic target for metabolic disorders. Genetic variations in the FTO gene are strongly associated with an increased risk of obesity and type 2 diabetes.[1] FTO exerts its influence by modulating the expression of key genes involved in adipogenesis, lipid metabolism, and insulin signaling.[2][3] Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This technical guide focuses on Fto-IN-1, a novel FTO inhibitor, and explores its potential effects on metabolic disorders based on the established roles of FTO and data from other well-characterized FTO inhibitors. While direct experimental data on this compound's metabolic effects are limited, this document provides a comprehensive overview of the underlying science, experimental methodologies, and potential therapeutic implications of FTO inhibition.

Introduction to FTO and its Role in Metabolic Disease

The FTO protein is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from m⁶A residues on mRNA. This post-transcriptional modification is a key regulator of mRNA stability, splicing, and translation, thereby influencing a wide array of biological processes. FTO is ubiquitously expressed, with high levels in the brain, adipose tissue, and pancreas.

Key Functions of FTO in Metabolism:

-